Sulfate d'acide 4,5,6,7-tétrahydrobenzimidazole-5-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

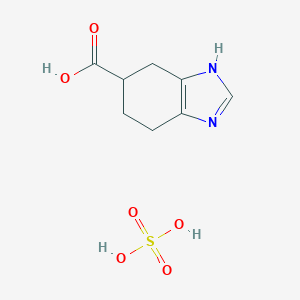

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate is a useful research compound. Its molecular formula is C8H12N2O6S and its molecular weight is 264.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition de la thrombine

Il agit comme un inhibiteur conformationnellement restreint de l'inhibiteur de la fibrinolyse activable par la thrombine (TAFI) active, qui est important pour protéger les caillots de fibrine contre la lyse .

Utilisation expérimentale/de recherche

Proposé pour une utilisation expérimentale et de recherche, ce composé aide dans diverses études de laboratoire pour comprendre ses propriétés et ses applications potentielles .

Mécanisme D'action

Target of Action

The primary target of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate is the Thrombin Activatable Fibrinolysis Inhibitor (TAFI) . TAFI plays a crucial role in the regulation of fibrinolysis, the process that prevents blood clots from growing and becoming problematic.

Mode of Action

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate acts as a conformationally restricted inhibitor of active TAFI . This means it binds to TAFI and changes its shape, preventing it from interacting with other molecules and carrying out its function.

Biochemical Pathways

By inhibiting TAFI, 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate affects the fibrinolytic pathway . This pathway is responsible for the breakdown of fibrin, a protein that forms a mesh-like structure to stabilize blood clots. Inhibition of TAFI can lead to enhanced fibrinolysis, resulting in the prevention or dissolution of blood clots.

Result of Action

The primary result of the action of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate is the protection of fibrin clots against lysis . By inhibiting TAFI, the compound prevents the stabilization of blood clots, allowing the body’s natural fibrinolytic processes to break down clots more effectively.

Action Environment

The action, efficacy, and stability of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate can be influenced by various environmental factors. For instance, the compound is stable under normal conditions but may decompose under high temperature, strong light, or in the presence of strong oxidizing agents . Its solubility is higher in water than in organic solvents , which could influence its distribution and absorption in the body.

Activité Biologique

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate (THBCA-SO₄) is a heterocyclic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of THBCA-SO₄, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

THBCA-SO₄ features a benzimidazole core with a carboxylic acid and sulfate functional groups. Its molecular formula is C₈H₁₂N₂O₆S, and it possesses unique properties that contribute to its biological activity.

THBCA-SO₄ interacts with various biological targets, primarily through inhibition of key enzymes and receptors. One significant mechanism involves the inhibition of angiotensin-converting enzyme (ACE) , which plays a crucial role in the regulation of blood pressure. Studies have shown that derivatives of this compound exhibit varying degrees of ACE inhibition, making them potential candidates for antihypertensive therapies .

Biological Activity

Research indicates that THBCA-SO₄ exhibits a range of biological activities:

- Antihypertensive Effects : The compound has been tested for its ability to lower blood pressure by inhibiting ACE. In vitro studies have demonstrated an IC₅₀ value comparable to established ACE inhibitors .

- Anticancer Properties : THBCA-SO₄ derivatives have shown promise as tubulin inhibitors, disrupting microtubule dynamics essential for cell division. This mechanism suggests potential applications in cancer therapy.

- Anti-inflammatory Activity : Compounds similar to THBCA-SO₄ have been investigated for their anti-inflammatory effects through COX-2 inhibition, indicating possible therapeutic uses in inflammatory diseases.

Case Studies

Several studies highlight the biological activities of THBCA-SO₄ and its derivatives:

- ACE Inhibition Study :

-

Tubulin Polymerization Inhibition :

- A study focused on the effects of THBCA-SO₄ on tubulin polymerization showed that it effectively inhibited microtubule formation in vitro.

- This property was linked to cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.

-

Anti-inflammatory Effects :

- In vivo models demonstrated that THBCA-SO₄ reduced inflammation markers in animal models of arthritis.

- The compound's ability to inhibit COX-2 activity was confirmed through biochemical assays.

Data Table: Biological Activities of THBCA-SO₄ Derivatives

Propriétés

IUPAC Name |

sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.H2O4S/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;1-5(2,3)4/h4-5H,1-3H2,(H,9,10)(H,11,12);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWWJFUZXREUDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)NC=N2.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564752 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131020-49-0 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.